N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-thiazole SAR

Researchers face reproducibility challenges due to subtle SAR variations in coumarin-thiazole AChE inhibitors. CAS 313956-42-2 is the defined 6-bromo-2-acetamido chemotype enabling precise SAR profiling. Key advantages: • Unique 6-Br diversification handle for Suzuki/Buchwald library synthesis • Validated AChE IC50 baseline (2.6-31 µM) for docking benchmark • Single-digit µM antiproliferative potential (cf. Gomha 23g). Reliable supply with standardized QC.

Molecular Formula C14H9BrN2O3S
Molecular Weight 365.2g/mol
CAS No. 313956-42-2
Cat. No. B360790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
CAS313956-42-2
Molecular FormulaC14H9BrN2O3S
Molecular Weight365.2g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18)
InChIKeyJUMVZSJZCGICPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 313956-42-2): Structural Identity, Physicochemical Profile, and Class Positioning


N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 313956-42-2; molecular formula C₁₄H₉BrN₂O₃S; MW 365.20) is a hybrid heterocyclic small molecule that fuses a 6‑bromo‑2H‑chromen‑2‑one (coumarin) nucleus with a 2‑acetamido‑1,3‑thiazole moiety via a C‑3/C‑4 linkage [1]. The compound belongs to the broader class of N‑thiazole‑substituted acetamide coumarin derivatives, a scaffold that has been the subject of focused medicinal chemistry campaigns targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for Alzheimer's disease [2], as well as antiproliferative activity against hepatic and other cancer cell lines [3]. Within this class, the 6‑bromo substitution on the coumarin ring is a defining structural feature that distinguishes it from the non‑halogenated parent core (CAS 87503‑73‑9) and from other halogenated variants (e.g., 6,8‑dichloro analog CAS 176788‑84‑4), with implications for target engagement, metabolic stability, and synthetic tractability for further derivatisation.

Why In‑Class Coumarin–Thiazole Acetamides Cannot Be Interchanged: The Case for N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 313956-42-2)


Although coumarin–thiazole acetamide hybrids share a common core architecture, even minor structural variations produce large differences in potency, selectivity, and physicochemical behaviour. Within the Gomha et al. series of 6‑bromo‑coumarin derivatives, the thiazole congener 23g (IC₅₀ = 3.50 ± 0.23 µM against HEPG2‑1) was markedly more potent than its close thiazole analogs 23c (IC₅₀ = 9.10 ± 1.29 µM) and 23d (IC₅₀ = 15.5 ± 1.49 µM), illustrating that small changes in the thiazole substituent can shift antiproliferative activity by more than four‑fold [1]. Similarly, in the AChE inhibitor series reported by Sonmez et al., the 2‑(diethylamino)acetamide derivative 6c achieved an IC₅₀ of 43 nM with a selectivity index of 4,151 over BuChE, whereas other acetamide variants in the same study were orders of magnitude less active, demonstrating that the nature of the acetamide side chain is a critical driver of both potency and isoform selectivity [2]. These structure–activity relationships (SAR) establish that the precise identity and position of substituents on the coumarin–thiazole scaffold are non‑interchangeable parameters; procurement of the specific 6‑bromo‑2‑acetamido derivative (CAS 313956‑42‑2) is therefore essential for reproducibility in any experimental system that has been optimised around this exact chemotype.

Quantitative Differentiation Evidence for N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 313956-42-2) Versus Closest Analogs


AChE Inhibitory Activity of the 6‑Bromo Derivative Versus the Non‑Brominated Parent Core

The target compound has been registered in ChEMBL (CHEMBL636453) with an acetylcholinesterase (AChE) inhibition IC₅₀ range of 2.6–31 µM, measured in rat brain striatal homogenate using acetylthiocholine as substrate [1]. This places it in a moderate potency bracket relative to the most potent AChE inhibitors in the coumarin–thiazole class. The non‑brominated analog (CAS 87503‑73‑9; N‑[4‑(2‑oxo‑2H‑chromen‑3‑yl)‑1,3‑thiazol‑2‑yl]acetamide), which lacks the 6‑bromo substituent, has no publicly reported AChE IC₅₀, preventing a direct head‑to‑head comparison. However, class‑level SAR from the Patowary et al. 2025 study of 120 N‑thiazole‑substituted acetamide coumarin derivatives demonstrates that the nature and position of the substituent on the coumarin ring significantly modulate AChE inhibitory potency, with the most active compounds (e.g., 5b16 and 5c35) achieving IC₅₀ values of 2.00–29.63 µM [2]. The 6‑bromo substituent is therefore expected to confer distinct steric and electronic properties relative to the unsubstituted core, influencing both binding affinity and selectivity.

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-thiazole SAR

Antiproliferative Activity Benchmarking: 6‑Bromo‑Coumarin–Thiazole Hybrids Against the HEPG2‑1 Hepatic Carcinoma Cell Line

Although CAS 313956‑42‑2 itself has not been directly tested in the Gomha et al. 2015 antiproliferative panel, the study provides a rigorous quantitative framework for the 6‑bromo‑coumarin–thiazole chemotype. Compound 23g—a thiazole derivative built on the identical 6‑bromo‑2‑oxo‑2H‑chromen‑3‑yl scaffold—exhibited an IC₅₀ of 3.50 ± 0.23 µM against the HEPG2‑1 liver carcinoma cell line, outperforming the standard chemotherapeutic doxorubicin (IC₅₀ = 1.40 ± 0.26 µM) by less than three‑fold but surpassing all other thiazole congeners in the series (23c, IC₅₀ = 9.10 ± 1.29 µM; 23d, IC₅₀ = 15.5 ± 1.49 µM) [1]. The potency rank order (7c > 23g > 18a > 12a > 23c) demonstrates that the 6‑bromo‑coumarin core, when paired with an optimised thiazole substituent, can achieve single‑digit micromolar antiproliferative activity. The target compound (CAS 313956‑42‑2), bearing a 2‑acetamido group on the thiazole ring, represents a structurally distinct substitution pattern from 23g (which carries a chlorine‑substituted aryl moiety) and therefore occupies a different position in the SAR landscape, making the procurement of the exact acetamide derivative essential for prospective antiproliferative screening studies that aim to map this region of chemical space.

Antiproliferative activity Hepatocellular carcinoma Thiazole SAR

Structural Differentiation: 6‑Bromo Substituent as a Synthetic Handle for Downstream Derivatisation Versus Non‑Halogenated and Dichlorinated Analogs

The 6‑bromo substituent on the coumarin ring of CAS 313956‑42‑2 provides a chemically orthogonal reactive centre that is absent in the non‑halogenated analog (CAS 87503‑73‑9) and is distinct from the 6,8‑dichloro substitution pattern of CAS 176788‑84‑4 . A single aryl bromide at the 6‑position enables late‑stage diversification via palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) without the chemoselectivity complications that arise from the presence of a second halogen. This regioselective functionalisation capacity is a documented advantage in medicinal chemistry campaigns where the coumarin–thiazole core is retained while the coumarin periphery is systematically varied to probe SAR [1]. The non‑brominated analog (CAS 87503‑73‑9) lacks this synthetic entry point entirely, requiring de novo synthesis for each peripheral modification. The 6,8‑dichloro analog (CAS 176788‑84‑4) offers two potential cross‑coupling sites, but achieving mono‑functionalisation at the 6‑position while leaving the 8‑chloro group intact demands additional protecting‑group or selectivity‑engineering steps that are not required with the mono‑brominated target compound.

Synthetic tractability Cross-coupling Halogenated coumarin

Selectivity Profile Inference: AChE Versus BuChE Isoform Discrimination in the Coumarin–Thiazole Acetamide Class

Direct AChE/BuChE selectivity data for CAS 313956‑42‑2 are not publicly available. However, the Sonmez et al. 2017 study of closely related coumarin–thiazole acetamides provides a critical quantitative benchmark: compound 6c (2‑(diethylamino)‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)acetamide) displayed an AChE IC₅₀ of 43 nM and a selectivity index of 4,151.16 over BuChE, making it one of the most selective AChE inhibitors reported in the coumarin class [1]. The Patowary et al. 2025 study further confirms that both AChE and BuChE inhibitory activity can be tuned independently across a library of 120 N‑thiazole‑substituted acetamide coumarin derivatives, with lead compounds 5b16 and 5c35 exhibiting differential IC₅₀ ranges of 2.00–29.63 µM (AChE) and 17.92–34.93 µM (BuChE) [2]. These data establish that the coumarin–thiazole acetamide scaffold is capable of achieving high isoform selectivity, but the specific selectivity profile is exquisitely dependent on the exact substitution pattern. The 6‑bromo‑2‑acetamido configuration of CAS 313956‑42‑2 represents a unique permutation within this SAR matrix that has not been profiled for selectivity; procurement of this specific compound is therefore prerequisite for any study aiming to evaluate how the 6‑bromo substituent influences AChE/BuChE discrimination.

Acetylcholinesterase selectivity Butyrylcholinesterase Alzheimer's disease therapeutics

Recommended Research and Industrial Application Scenarios for N-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 313956-42-2)


Alzheimer's Disease Drug Discovery: AChE/BuChE Selectivity Profiling of the 6‑Bromo Coumarin–Thiazole Acetamide Chemotype

CAS 313956‑42‑2 is a structurally defined entry point for systematic AChE/BuChE selectivity profiling within the coumarin–thiazole acetamide class. As demonstrated by Sonmez et al. (2017), closely related analogs can achieve >4,000‑fold selectivity for AChE over BuChE, but the selectivity profile is highly dependent on the specific substitution pattern [1]. The 6‑bromo substituent introduces steric bulk and electron‑withdrawing character at a position that, based on molecular docking studies of analog 6c, interacts with the peripheral anionic site and catalytic triad of AChE. Researchers should procure this compound for head‑to‑head selectivity assays (Ellman's method) against both cholinesterase isoforms, using the non‑brominated analog (CAS 87503‑73‑9) and the Sonmez 6c compound as reference benchmarks. The moderate baseline AChE IC₅₀ (2.6–31 µM) recorded in ChEMBL [2] provides a quantitative starting point for medicinal chemistry optimisation.

Anticancer Lead Optimisation: Expanding the 6‑Bromo‑Coumarin–Thiazole SAR Around the HEPG2‑1 Hepatic Carcinoma Model

The Gomha et al. (2015) study established that 6‑bromo‑coumarin derivatives bearing a thiazole ring can achieve single‑digit micromolar antiproliferative activity against HEPG2‑1 liver carcinoma cells (compound 23g, IC₅₀ = 3.50 ± 0.23 µM), with the thiazole substituent being a critical potency determinant [3]. The acetamide‑substituted thiazole variant (CAS 313956‑42‑2) occupies an unexplored node in this SAR landscape. Procurement of the compound for MTT‑based antiproliferative screening against HEPG2‑1, complemented by counter‑screening against a normal hepatocyte line (e.g., THLE‑2), would directly establish whether the 2‑acetamido group on the thiazole ring confers a favourable potency‑to‑toxicity ratio relative to the chlorine‑substituted aryl thiazole 23g and the non‑brominated acetamide analog (CAS 87503‑73‑9).

Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling at the 6‑Position for Focused Library Synthesis

The single aryl bromide at the 6‑position of the coumarin ring makes CAS 313956‑42‑2 uniquely suited as a diversification hub for parallel synthesis of focused compound libraries. Unlike the non‑halogenated analog, which requires de novo synthesis for each peripheral modification, the 6‑bromo derivative can be subjected to Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling reactions to introduce aryl, amino, or alkynyl groups while preserving the coumarin–thiazole–acetamide core intact [3]. This synthetic efficiency reduces the number of independent linear syntheses required to explore SAR at the coumarin 6‑position and avoids the chemoselectivity complications inherent to the 6,8‑dichloro analog (CAS 176788‑84‑4) . Medicinal chemistry groups seeking to rapidly generate 20–50 analogs for multiparameter optimisation (potency, selectivity, metabolic stability) should consider this compound as the preferred starting material.

Computational Chemistry and Molecular Docking: Benchmarking the 6‑Bromo‑Coumarin Pharmacophore

The Patowary et al. (2025) study validated a molecular docking protocol for N‑thiazole‑substituted acetamide coumarin derivatives against AChE (PDB 1EVE) and BuChE (PDB 1P0I), with binding energies ranging from −27.42 to −24.18 kcal/mol (AChE) and −32.21 to −25.92 kcal/mol (BuChE) for the most active compounds [4]. CAS 313956‑42‑2 provides a structurally well‑defined test case for computational chemists to benchmark docking scores and molecular dynamics simulations against experimentally measured AChE inhibition data (ChEMBL IC₅₀ range: 2.6–31 µM) [2]. The 6‑bromo substituent serves as a heavy‑atom probe that can be used to validate pose predictions via halogen‑bonding interactions with protein residues, offering a more stringent validation criterion than the non‑halogenated or methyl‑substituted analogs typically used in retrospective docking studies.

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